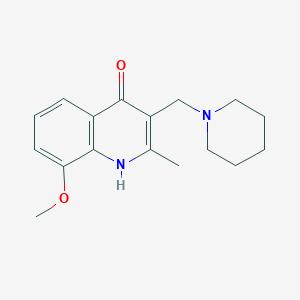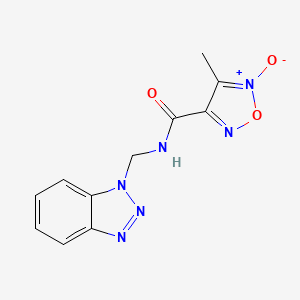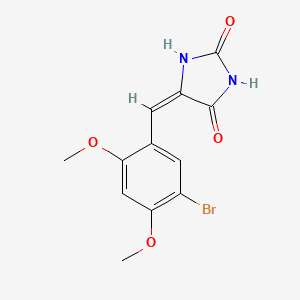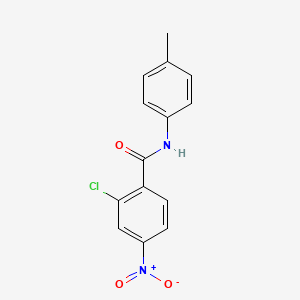
8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives, including those similar to 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, involves several key steps that can include the use of substituted piperazines, alternative heterocycles, and specific structural modifications to increase potency and reduce toxicity. For instance, Johnson and Werbel (1983) demonstrated the effectiveness of an 8-quinolinamine derivative against Leishmania donovani infections, highlighting the structural requirements for increased activity through modifications of the terminal piperazine moiety (Johnson & Werbel, 1983).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including the 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, can be elucidated through various spectroscopic methods. Studies like those conducted by Sarkar et al. (2021) involve spectral characterization techniques such as FTIR, NMR, and UV spectroscopy to confirm the structures of synthesized compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of quinolinol derivatives are diverse, with studies exploring their reactions under various conditions to synthesize new compounds or investigate their reactivity and interaction with different substances. For example, the study by Kolobielski (1966) on the synthesis of substituted 8-quinolinols presents methods for preparing derivatives through reactions such as alkylation and demethylation, offering insights into the compound's chemical behavior (Kolobielski, 1966).
Physical Properties Analysis
The physical properties of quinolinol derivatives, including their crystalline structure, melting points, and solubility, are crucial for understanding their stability, processability, and application potential. Studies like those by Sapochak et al. (2001) relate the chemical structure of methyl-substituted quinolinol derivatives to their photoluminescence, electroluminescence, and thermal properties, providing valuable information on the material properties essential for electroluminescence device performance (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol and related compounds include their reactivity, the nature of their ligands in various forms, and their binding affinities. Investigations into these aspects can reveal the compound's potential as a ligand in metal complexes, its protonation behavior, and its interactions with other molecules. For instance, Jain et al. (1985) explored the nature of the 8-quinolinato ligand in forms such as 8-quinolinol and its derivatives, providing insights into its chelation behavior in organotin(IV) complexes (Jain et al., 1985).
Eigenschaften
IUPAC Name |
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-14(11-19-9-4-3-5-10-19)17(20)13-7-6-8-15(21-2)16(13)18-12/h6-8H,3-5,9-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHIXRRMRHBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)
![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)
![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)

![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)

